tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate
Description
Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate is a complex organic compound with a unique structure It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-8-14-6-4-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
LDCZQGWHLLGWAH-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CNCC[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCCC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization, can yield the desired naphthyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced naphthyridine compounds .
Scientific Research Applications
Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate
- Tert-butyl (4aS,8aS)-6-[(trimethylsilyl)oxy]-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-2-carboxylate
Uniqueness
Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate is unique due to its specific ring structure and the presence of tert-butyl and carboxylate functional groups.
Biological Activity
Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C13H25N2O2
- Molecular Weight : 239.35 g/mol
- CAS Number : 2219368-65-5
- IUPAC Name : this compound
Structural Characteristics
The compound features a bicyclic structure that includes a naphthyridine moiety. This structure is known to contribute to various biological activities observed in similar compounds.
Pharmacological Properties
Research has indicated that compounds containing the naphthyridine core exhibit a range of pharmacological activities:
- Antimicrobial Activity : Naphthyridine derivatives have shown promising antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammation.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.
The biological activity of this compound is believed to involve:
- Calcium Channel Modulation : Compounds with similar structures have been shown to act as calcium channel blockers.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and oxidative stress.
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use as an anti-inflammatory agent in treating conditions like rheumatoid arthritis .
Study 3: Neuroprotective Effects
Research conducted on animal models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation. This highlights its potential for neuroprotection and cognitive enhancement .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
